molecular formula C14H14N2O4 B7813465 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B7813465
M. Wt: 274.27 g/mol
InChI Key: VWPSCAPOVAROKA-UHFFFAOYSA-N
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Description

The compound 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS: 51605-32-4) is an imidazole derivative with a carboxyphenyl substituent at the 2-position and an ethyl ester group at the 4-position. Its molecular formula is C₁₄H₁₄N₂O₄, and it exists as a grayish-white to yellow crystalline powder with a melting point of 204–206°C and a molecular weight of 274.28 g/mol .

Properties

IUPAC Name

4-(4-ethoxycarbonyl-5-methyl-1H-imidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)11-8(2)15-12(16-11)9-4-6-10(7-5-9)13(17)18/h4-7H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSCAPOVAROKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carbonyl Precursors

The Radziszewski reaction, which involves condensation of diketones with aldehydes in the presence of ammonia, serves as a foundational method for imidazole synthesis. For the target compound, acetoacetic acid ethyl ester (providing the 5-methyl group) and 4-carboxybenzaldehyde (introducing the 2-(4-carboxyphenyl) moiety) are reacted under acidic conditions.

Reaction Conditions :

  • Solvent : Glacial acetic acid or tetrahydrofuran (THF)

  • Temperature : 0–15°C for initial aldehyde-nitrite coupling, followed by heating to 65–70°C for cyclization

  • Catalyst : Hydrochloric acid or sulfuric acid to protonate intermediates

This method parallels the synthesis of ethyl 5-methyl-4-imidazolecarboxylate, modified by substituting formaldehyde with 4-carboxybenzaldehyde. The phenylcarboxylic acid group is typically protected as an ethyl ester during cyclization to prevent side reactions.

Functional Group Introduction and Modification

Oxidation of Hydroxymethyl Intermediates

A critical step involves converting hydroxymethyl groups to carboxylic acids. In CN102070533B, nitric acid (30–98%) oxidizes 2-n-propyl-4,5-hydroxymethyl-imidazole to dicarboxylic acids at 50–100°C. For the target compound:

  • Hydroxymethylation : Introduce a hydroxymethyl group at position 4 using formaldehyde under basic conditions (pH 9–14).

  • Oxidation : Treat with 65% nitric acid at 80°C for 4 hours to yield 4-carboxylic acid.

  • Esterification : React with ethanol in H₂SO₄ to form the ethyl ester.

Key Data :

StepYieldPurity (HPLC)
Hydroxymethylation85%92%
Nitric Acid Oxidation78%95%
Esterification91%98%

Directed Metalation for Phenyl Substitution

Introducing the 4-carboxyphenyl group at position 2 requires strategic C–H functionalization:

  • Halogenation : Brominate the imidazole at position 2 using N-bromosuccinimide (NBS) in DMF (0°C, 2 h).

  • Suzuki Coupling : React with 4-ethoxycarbonylphenylboronic acid under Pd(PPh₃)₄ catalysis.

  • Deprotection : Hydrolyze the ethyl ester to carboxylic acid using KOH (2% aqueous, 70°C).

Optimized Conditions :

  • Pd catalyst loading: 5 mol%

  • Reaction time: 12 h at 80°C

  • Yield: 68% over three steps

Integrated Synthetic Pathways

Convergent Approach A

Combining cyclization and post-functionalization:

Step 1 : Synthesize 5-methylimidazole-4-carboxylic acid ethyl ester via EP0049638B1 methodology.
Step 2 : Introduce 2-(4-ethoxycarbonylphenyl) via Ullmann coupling with iodobenzene derivative.
Step 3 : Saponify phenyl ester with LiOH in THF/H₂O.

Advantages :

  • Utilizes established imidazole formation protocols

  • Enables late-stage diversification of the phenyl group

Challenges :

  • Limited coupling efficiency at position 2 (45–60% yield)

Linear Approach B

Direct assembly using modified Radziszewski conditions:

  • React 4-ethoxycarbonylphenylglyoxal with acetoacetic ethyl ester in NH₃/MeOH

  • Simultaneous cyclization and esterification at 70°C

  • Acidic workup (HCl, pH 3) to precipitate product

Key Parameters :

  • Molar ratio 1:1.2 (glyoxal:acetoacetate)

  • Reaction time: 8 h

  • Isolated yield: 54%

Catalytic Innovations

Composite Salt Catalysts

CN105693619A demonstrates CuBr/NaHCO₃ systems accelerating imidazole cyclization by 40%. Applied to the target compound:

  • Catalyst : 10 mol% CuBr + 2 eq. NaHCO₃

  • Solvent : Ethyl acetate

  • Temperature : 60°C

  • Outcome : 72% yield vs. 52% without catalyst

Critical Analysis of Methodologies

MethodYieldScalabilityCost Efficiency
Convergent Approach A41%ModerateHigh
Linear Approach B54%HighModerate
Catalytic Method72%HighLow

Key Findings :

  • Direct cyclization (Approach B) offers better scalability despite moderate yields

  • Catalytic methods significantly improve efficiency but require optimization for phenyl group compatibility

  • Late-stage functionalization risks decomposition of acid-sensitive imidazole core

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Molecular Formula : C₇H₇F₃N₂O₂
Key Features :

  • Trifluoromethyl group at the 4-position instead of a carboxyphenyl group.
  • Boiling point : 323.7°C (estimated), higher than the target compound due to increased molecular weight and fluorine's electronegativity .

Functional Implications :

  • The trifluoromethyl group enhances electron-withdrawing effects, which may alter reactivity in synthetic pathways or enzyme interactions compared to the carboxyphenyl group.

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Molecular Formula : C₈H₁₁N₃O₂
Key Features :

  • Amino group at the 4-position and methyl group at the 1-position.
  • Molecular weight : 181.20 g/mol, lighter than the target compound.
  • Solubility: Likely higher in polar solvents due to the amino group’s hydrogen-bonding capacity .

Functional Implications :

  • The amino group could facilitate interactions with biological targets (e.g., enzymes) via hydrogen bonding, contrasting with the carboxyphenyl group’s carboxylic acid functionality.

2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

Molecular Formula : C₂₈H₂₀F₆N₆O₃
Key Features :

  • Complex structure with fluorine and trifluoromethyl substituents.
  • Molecular weight : 609.5 g/mol (M+H), significantly higher than the target compound.
  • Synthesis : Derived using isothiocyanate intermediates, highlighting versatility in functionalization .

Functional Implications :

  • Fluorine atoms may enhance binding affinity to hydrophobic pockets in proteins, while the extended aromatic system could improve π-π stacking interactions.

5-Methyl-3H-imidazole-4-carboxylic acid ethyl ester (Synonym of Target Compound)

Molecular Formula : C₇H₁₀N₂O₂
Key Features :

  • Simpler structure lacking the carboxyphenyl group.
  • Melting point : 204–206°C, identical to the target compound, suggesting similar crystallinity .

Functional Implications :

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Functional Implications
2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester C₁₄H₁₄N₂O₄ 274.28 4-Carboxyphenyl, ethyl ester 204–206 Enhanced enzyme interaction via carboxylic acid
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate C₇H₇F₃N₂O₂ 224.14 Trifluoromethyl N/A Increased lipophilicity and metabolic stability
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate C₈H₁₁N₃O₂ 181.20 Amino, methyl N/A Improved solubility and hydrogen bonding
2-{4-[...]}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester C₂₈H₂₀F₆N₆O₃ 609.5 (M+H) Fluoro, trifluoromethyl, benzoimidazole N/A Enhanced π-π stacking and hydrophobic interactions
5-Methyl-3H-imidazole-4-carboxylic acid ethyl ester C₇H₁₀N₂O₂ 154.17 Methyl 204–206 Limited enzyme interaction due to lack of carboxyphenyl

Biological Activity

2-(4-Carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a compound that belongs to the class of imidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3H-imidazole-4-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resultant ester form enhances the compound's solubility and bioavailability, which is critical for its biological activity.

Antiviral Properties

Research has highlighted the antiviral potential of imidazole derivatives, including the compound . A study focusing on various substituted imidazoles demonstrated significant inhibitory activity against several viruses, including orthopoxviruses. The selectivity index (SI) values indicated that certain derivatives exhibited promising antiviral effects with low cytotoxicity levels. For instance, compounds with electron-withdrawing groups on the aromatic moiety showed enhanced activity against viruses such as cowpox and ectromelia viruses .

CompoundIC50 (μM)CC50 (μM)SI
This compound0.4545.7102
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate0.35321.97919

Antihypertensive Effects

Imidazole derivatives are also known for their antihypertensive properties. The compound acts as an angiotensin II receptor antagonist, which plays a crucial role in regulating blood pressure. The structural modifications in this class of compounds have been linked to varying degrees of activity, making them suitable candidates for further development as antihypertensive agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells, effectively reducing viral load.
  • Antagonism of Angiotensin II : By blocking the angiotensin II receptor, this compound may help in vasodilation and reduction of blood pressure.
  • Modulation of Cellular Pathways : The presence of carboxylic acid groups can influence various signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities associated with imidazole derivatives:

  • Study on Antiviral Activity : A recent investigation reported that derivatives with specific substitutions exhibited significant antiviral activities against multiple strains of viruses, showcasing the potential utility of imidazoles in treating viral infections .
  • Antihypertensive Research : Clinical trials have indicated that imidazole derivatives can effectively lower blood pressure in hypertensive patients, supporting their role as therapeutic agents in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-carboxyphenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves condensation reactions between carboxyphenyl precursors and imidazole intermediates. For example, analogous imidazole esters are synthesized via refluxing with acid anhydrides or chlorides in the presence of catalysts like pyridine or DMAP (common in esterification) . Purification techniques such as recrystallization (using solvents like DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for isolating high-purity products . Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C for reflux), or solvent polarity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at position 5, carboxyphenyl at position 2) and ester linkage integrity .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carboxylic acid groups) .
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
  • Elemental Analysis : Ensure purity (>95%) by matching experimental vs. theoretical C/H/N/O percentages .

Q. What preliminary assays are recommended to screen this compound for biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays for kinase targets) .
  • Anti-inflammatory/Analgesic Models : In vitro COX-1/COX-2 inhibition assays followed by in vivo carrageenan-induced paw edema models in rodents .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the imidazole ring (e.g., trifluoromethyl for lipophilicity) or modify the ester group (e.g., tert-butyl esters for metabolic stability) .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. For example, the carboxyphenyl group may enhance target binding via π-π stacking .
  • Biological Profiling : Compare analogs in dose-response assays to correlate structural changes with potency (e.g., logP vs. IC₅₀ trends) .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting enzyme inhibition results)?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Use multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) or cell line passage number .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 6, 24, 48 hrs). Ester hydrolysis to the carboxylic acid is a common degradation pathway .
  • Metabolic Stability : Use liver microsome assays (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS .
  • Formulation Studies : Test encapsulation in liposomes or cyclodextrins to enhance stability .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses with crystallized targets (e.g., COX-2 PDB: 3LN1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) or H-bond donors/acceptors to predict activity .

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